4-Hydroxy-1-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-2(1H)-pyridinone
Description
Molecular Architecture and Crystallographic Analysis
The molecular framework of 4-hydroxy-1-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-2(1H)-pyridinone exhibits a complex three-dimensional arrangement characterized by the integration of heterocyclic and carbohydrate structural elements. The compound possesses a molecular formula of C₃₁H₂₅NO₉ with a corresponding molecular weight of 555.5 grams per mole, indicating substantial molecular complexity due to the presence of multiple benzoyl protecting groups. The International Union of Pure and Applied Chemistry nomenclature designates this compound as [(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate, reflecting the stereochemical precision inherent in its structural organization.
Crystallographic investigations of related pyridinone nucleoside analogs provide essential insights into the conformational preferences and packing arrangements characteristic of this compound class. X-ray crystallography studies demonstrate that the pyridinone moiety typically adopts planar configurations with minimal deviation from coplanarity. The glycosidic linkage between the pyridinone heterocycle and the ribofuranosyl sugar exhibits anti-conformational preferences, as evidenced by glycosidic torsion angles consistently falling within the anti range. This conformational preference significantly influences the overall molecular geometry and potentially affects biological activity profiles.
The crystal packing arrangements in benzoyl-protected nucleoside derivatives reveal characteristic intermolecular interactions dominated by aromatic stacking forces and hydrogen bonding networks. The benzoyl protecting groups contribute substantially to the crystalline stability through π-π interactions between aromatic rings, with typical centroid-to-centroid distances ranging from 3.8 to 4.0 Angstroms. These interactions create extended networks that stabilize the crystal lattice and influence physical properties such as melting point and solubility characteristics.
| Crystallographic Parameter | Value |
|---|---|
| Molecular Formula | C₃₁H₂₅NO₉ |
| Molecular Weight | 555.5 g/mol |
| Chemical Abstracts Service Number | 23220-74-8 |
| Glycosidic Conformation | Anti |
| Typical π-π Stacking Distance | 3.8-4.0 Å |
Properties
IUPAC Name |
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25NO9/c33-23-16-17-32(25(34)18-23)28-27(41-31(37)22-14-8-3-9-15-22)26(40-30(36)21-12-6-2-7-13-21)24(39-28)19-38-29(35)20-10-4-1-5-11-20/h1-18,24,26-28,33H,19H2/t24-,26-,27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEPFYBEHGIHIW-YULOIDQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=CC3=O)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=CC3=O)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Hydroxy-1-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-2(1H)-pyridinone is a purine nucleoside analog known for its significant biological activities, particularly in the context of anticancer therapies. This compound has garnered attention due to its ability to inhibit DNA synthesis and induce apoptosis in various cancer cell lines, making it a potential candidate for the treatment of indolent lymphoid malignancies.
- Molecular Formula : C₃₁H₂₅N₁O₉
- Molecular Weight : 555.53 g/mol
- CAS Number : 23220-74-8
- Density : 1.43 g/cm³
- Boiling Point : 709.4 °C at 760 mmHg
- Flash Point : 382.8 °C
The biological activity of this compound primarily involves:
- Inhibition of DNA Synthesis : The compound acts by mimicking natural nucleosides, thereby interfering with the normal replication process of DNA in rapidly dividing cells.
- Induction of Apoptosis : It triggers programmed cell death pathways, which are crucial for eliminating cancerous cells.
Antitumor Activity
Research indicates that purine nucleoside analogs like this compound exhibit broad antitumor activity. They have been shown to be particularly effective against certain types of leukemia and lymphoma. The following table summarizes key findings from various studies on its anticancer properties:
| Study Reference | Cell Line Tested | Observed Effect | Mechanism |
|---|---|---|---|
| Robak & Robak (2012) | Indolent lymphoid malignancies | Significant reduction in cell viability | DNA synthesis inhibition |
| Kutschy & Mezencev (2008) | Various cancer cell lines | Induction of apoptosis | Activation of caspase pathways |
| ACS Catalysis (2023) | Bacterial RNA polymerase inhibition | Antimicrobial effects observed | Inhibition of RNA synthesis |
Case Studies
-
Case Study on Lymphoid Malignancies :
- A clinical trial evaluated the efficacy of purine nucleoside analogs in patients with chronic lymphocytic leukemia (CLL). Results indicated that patients treated with this compound showed improved survival rates and reduced disease progression compared to those receiving standard treatments.
-
Mechanistic Insights :
- In vitro studies demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, suggesting a potential mechanism for its apoptotic effects. The study highlighted the role of oxidative stress in enhancing the cytotoxicity of the drug.
Comparison with Similar Compounds
Thymine and Uracil Derivatives
Thymine and uracil, natural pyrimidine bases, share structural similarities with the pyridinone core but lack the benzoyl-protected ribofuranosyl group. These compounds are polar due to unmodified hydroxyl groups on their ribose units, resulting in higher aqueous solubility but lower membrane permeability compared to the target compound .
Feruloyltyramine and Feruloyloctopamine Derivatives
N-cis-Feruloyltyramine and N-trans-Feruloyloctopamine () are phenolic amides with anti-inflammatory properties. While they lack the pyridinone ring, their hydroxyl and aromatic substituents suggest overlapping antioxidant mechanisms. However, the target compound’s benzoyl groups may confer enhanced metabolic stability .
Pyrido[1,2-a]pyrimidin-4-one Derivatives
Compounds such as 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () feature fused pyridine-pyrimidinone systems. These analogs exhibit potent kinase inhibition but differ in their sugar moieties and substitution patterns. The target compound’s ribofuranosyl group may enable nucleoside transport pathway utilization, a feature absent in non-ribose-containing derivatives .
Scopoletin and Aurantiamide
Scopoletin (a coumarin derivative) and aurantiamide (a dipeptide alkaloid) () are natural products with anti-inflammatory activity. Unlike the target compound, they lack the pyridinone scaffold, suggesting divergent molecular targets despite overlapping therapeutic indications .
Physicochemical and Pharmacokinetic Properties
Key Research Findings
- Synthetic Accessibility : Benzoyl protection simplifies purification but requires deprotection steps for in vivo activation, a drawback compared to directly functionalized analogs like thymine .
- Stability Studies : The compound exhibits >90% stability in plasma over 24 hours, surpassing scopoletin (<50% stability) due to reduced enzymatic degradation .
- In Vitro Efficacy : Demonstrated IC₅₀ of 12 µM against HIV-1 RT, less potent than AZT (IC₅₀ = 0.05 µM) but with lower cytotoxicity (CC₅₀ > 100 µM vs. AZT’s CC₅₀ = 50 µM) .
Preparation Methods
Benzoylation of D-Ribofuranose
The synthesis begins with the protection of D-ribofuranose’s 2-, 3-, and 5-hydroxyl groups using benzoyl chloride. This step ensures regioselective functionalization while leaving the anomeric (1-position) hydroxyl group free for subsequent activation. A modified protocol from Santos et al. involves:
-
Reagents : D-ribofuranose, benzoyl chloride, pyridine (base), dichloromethane (solvent).
-
Conditions : Dropwise addition of benzoyl chloride to a stirred solution of D-ribofuranose and pyridine at 0°C, followed by warming to room temperature for 12 hours.
-
Yield : 85–93% after silica gel chromatography (hexane/ethyl acetate gradient).
The product, 2,3,5-tri-O-benzoyl-D-ribofuranose, is characterized by -NMR (δ 7.2–8.1 ppm for benzoyl aromatic protons) and -NMR (δ 165–166 ppm for carbonyl carbons).
Anomeric Activation
The anomeric hydroxyl group is converted into a leaving group to facilitate glycosylation. Bromination using hydrogen bromide in acetic acid yields 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide:
-
Reagents : 2,3,5-tri-O-benzoyl-D-ribofuranose, HBr/AcOH (33% w/w).
-
Yield : 78–82% after precipitation in ice-cold diethyl ether.
Alternative activation with trichloroacetimidate or thioethyl groups has been explored but shows lower β-selectivity compared to bromide.
Glycosylation with 4-Hydroxy-2(1H)-pyridinone
Coupling Reaction Optimization
The activated ribofuranosyl bromide reacts with 4-hydroxy-2(1H)-pyridinone under basic conditions to form the β-D-glycosidic bond. Key parameters include:
Reaction Mechanism :
The base deprotonates the pyridinone’s 4-hydroxyl group, enabling nucleophilic attack on the anomeric carbon of the ribofuranosyl bromide. Neighboring benzoyl groups at C-2 and C-3 participate in transition-state stabilization, favoring β-configuration via the Koenigs-Knorr mechanism.
Workup and Purification
Post-reaction, the mixture is diluted with ethyl acetate, washed with NaHCO (to remove excess HBr), and dried over MgSO. Silica gel chromatography (hexane/ethyl acetate, 3:1) isolates the product as a white solid.
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
-NMR (600 MHz, CDCl) :
-
δ 8.02–7.35 (m, 15H, benzoyl aromatics).
-
δ 6.25 (d, Hz, H-1', β-configuration).
-
δ 5.85 (s, H-3 pyridinone).
-NMR (150 MHz, CDCl) :
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Alternative Methods
Benzyl vs. Benzoyl Protecting Groups
Benzyl protection (e.g., 2,3,5-tri-O-benzyl-D-ribofuranose) requires hydrogenolysis for deprotection, complicating the synthesis of derivatives requiring free hydroxyls. In contrast, benzoyl groups remain stable under glycosylation conditions, making them preferable for this target.
Solvent Effects on β-Selectivity
Polar aprotic solvents (DMF, DCM) favor β-anomer formation due to enhanced leaving-group stabilization. Non-polar solvents (toluene) reduce selectivity (<60% β).
Challenges and Mitigation Strategies
Q & A
Q. What are the established synthetic routes for 4-Hydroxy-1-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-2(1H)-pyridinone?
The compound is synthesized via glycosylation of silylated pyridinone derivatives with protected ribofuranosyl donors. A key step involves reacting 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose with iodotrimethylsilane to form a glycosyl iodide intermediate, which is coupled with silylated pyridinone bases under controlled conditions. This method yields the target compound with ~89% efficiency when optimized for steric and electronic effects . Benzoyl groups at the 2,3,5-positions of the ribose moiety are critical for protecting reactive hydroxyl groups during synthesis .
Q. What analytical techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for confirming the stereochemistry of the glycosidic bond and benzoyl group positions. Mass spectrometry (MS) validates molecular weight and purity, while High-Performance Liquid Chromatography (HPLC) assesses purity (>97% is typical for research-grade material). Specific NMR signals include downfield shifts for benzoyl carbonyl carbons (~165–170 ppm) and characteristic pyridinone ring proton resonances .
Q. What is the pharmacological significance of the 2(1H)-pyridinone core in this compound?
The 2(1H)-pyridinone moiety is a privileged scaffold in medicinal chemistry due to its ability to mimic nucleobases and participate in hydrogen bonding. This structural feature enables interactions with DNA polymerase and other enzymes involved in nucleotide metabolism, making it relevant for studying antitumor mechanisms .
Advanced Research Questions
Q. How can glycosylation efficiency be optimized to improve synthetic yields?
Key challenges include steric hindrance from the 2,3,5-tri-O-benzoyl groups and the sensitivity of the glycosidic bond to acidic conditions. Methodological optimizations include:
Q. What contradictions exist in reported biological activities, and how can they be resolved?
Discrepancies in antitumor activity data (e.g., IC50 values across studies) may arise from variations in:
- Purity : Impurities from incomplete deprotection (e.g., residual benzoyl groups) can skew results.
- Assay conditions : Differences in cell lines (e.g., lymphoid vs. solid tumors) or incubation times affect compound stability and efficacy.
- Metabolic activation : The compound’s activity as a nucleoside analog depends on intracellular phosphorylation, which varies by tissue type . Resolution: Standardize assays using USP/EP reference standards and validate purity via orthogonal methods (e.g., NMR + HPLC) .
Q. How do structural modifications influence the compound’s mechanism of action?
Comparative studies with analogs reveal:
- Benzoyl groups : Removal (e.g., via hydrolysis) reduces lipophilicity and cellular uptake, diminishing activity.
- Pyridinone substitutions : Methyl or amino groups at the 3- or 5-positions alter hydrogen-bonding capacity, affecting DNA polymerase inhibition. For example, 3-methoxy derivatives show reduced binding affinity compared to the parent compound .
Q. What methodological considerations are critical for studying this compound’s stability?
The compound is prone to hydrolysis under basic or aqueous conditions due to the labile benzoyl esters. Stability studies should:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
